molecular formula C26H20O7 B143202 Benzo(a)pyrene-3-O-glucuronide CAS No. 60262-81-9

Benzo(a)pyrene-3-O-glucuronide

Cat. No. B143202
CAS RN: 60262-81-9
M. Wt: 444.4 g/mol
InChI Key: SJYHOQLSWMWVSY-TYUWDEHNSA-N
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Description

Benzo(a)pyrene-3-O-glucuronide is a glucuronide conjugate and metabolite of the carcinogen Benzopyrene . It has a molecular formula of C26H20O7 and a molecular weight of 444.43 .


Molecular Structure Analysis

The molecular structure of Benzo(a)pyrene-3-O-glucuronide consists of a benzo[a]pyrene moiety linked to a glucuronic acid moiety . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Benzo(a)pyrene-3-O-glucuronide is a yellow solid . It has a molecular weight of 444.43 . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Environmental Toxicology

Benzo(a)pyrene-3-O-glucuronide is studied for its role in environmental toxicology, particularly in understanding the bioavailability and accumulation of benzo(a)pyrene (BaP) in ecosystems. Research has focused on how this compound, as a metabolite of BaP, interacts with soil and plant properties, influencing the phytoavailability of BaP in environmental settings .

Cancer Research

In cancer research, benzo(a)pyrene-3-O-glucuronide is significant due to its mutagenic potential. Studies have investigated how its metabolites bind to DNA, which can lead to mutations and potentially cancer. The enzymatic hydrolysis of this compound and its interaction with DNA is a key area of study .

Bioaugmentation

The compound’s role in bioaugmentation is explored to enhance the degradation of BaP in contaminated environments. Research has been conducted on the effectiveness of microbial consortia in degrading BaP, with benzo(a)pyrene-3-O-glucuronide being a critical factor in assessing the degradation process .

Pharmacokinetics

Understanding the pharmacokinetics of benzo(a)pyrene-3-O-glucuronide involves studying its formation, distribution, metabolism, and excretion. This includes examining how it is processed by enzymes like β-glucuronidase and its subsequent effects on the body .

Enzyme Interaction Studies

The interaction between benzo(a)pyrene-3-O-glucuronide and various enzymes such as β-glucuronidase and glucuronosyl transferase is crucial for understanding its metabolic pathways. Research has looked into how different factors, like long-chain fatty acids, can inhibit these enzymatic processes .

Analytical Chemistry

In analytical chemistry, benzo(a)pyrene-3-O-glucuronide serves as an important analytical standard for detecting and quantifying BaP metabolites in biological samples. This aids in environmental monitoring and assessing exposure risks .

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of Benzo(a)pyrene-3-O-glucuronide. Additionally, the development of “omics” approaches could provide new avenues of research on BaP degradation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHOQLSWMWVSY-TYUWDEHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209012
Record name Benzo(a)pyrene-3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60262-81-9
Record name Benzo(a)pyrene-3-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 2
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 3
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 4
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 5
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 6
Benzo(a)pyrene-3-O-glucuronide

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